![molecular formula C15H13FN4O2S B2570366 6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 951993-68-3](/img/structure/B2570366.png)
6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
Scientific Research Applications
- Researchers have synthesized a novel compound called 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) and labeled it with fluorine-18 (18F). This compound serves as a PET tracer for in vivo visualization of LRRK2 in the brain . LRRK2 is a protein associated with Parkinson’s disease, and PET imaging helps study its distribution and activity.
- Imidazole-containing compounds, including our target molecule, have therapeutic potential. These compounds often exhibit diverse biological activities due to their structural features. Further research is needed to explore their applications in drug development and disease treatment .
Positron Emission Tomography (PET) Imaging Tracer
Therapeutic Potential in Imidazole-Containing Compounds
Future Directions
This compound exhibits unique properties that can be applied in various scientific fields, making it an invaluable material for studying and developing innovative solutions. Its potential applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc., make it a promising area for future research .
properties
IUPAC Name |
6-fluoro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-7(2)14-19-20-15(23-14)18-13(22)10-6-17-11-4-3-8(16)5-9(11)12(10)21/h3-7H,1-2H3,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYRIGVXVWRKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide |
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